

Method Development for the Bioanalysis of Infigratinib: Application Notes and Protocols

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Compound of Interest

Compound Name: *Infigratinib-d3*

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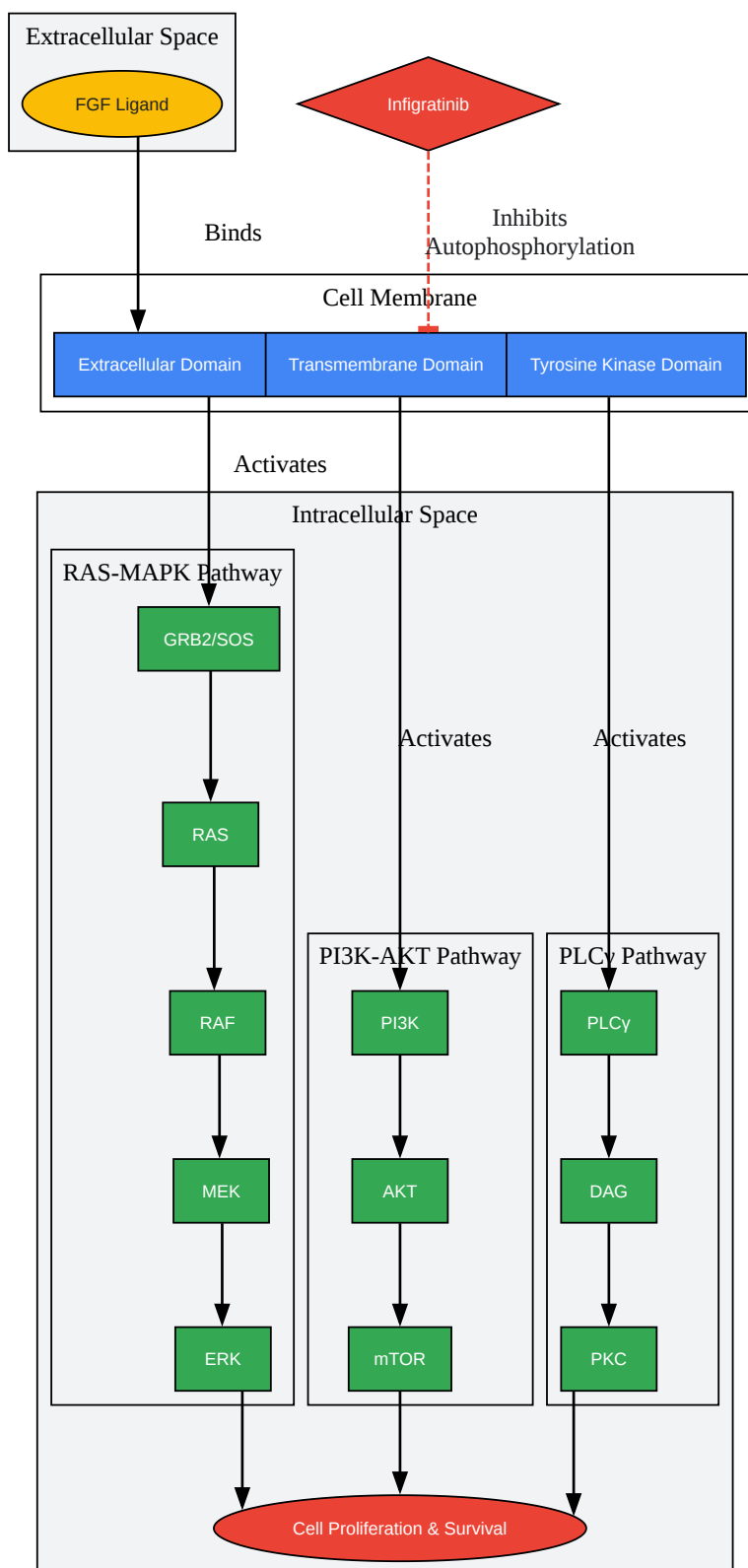
Introduction

Infigratinib (BGJ398) is a potent and selective orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It has received accelerated approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2][3] The aberrant activation of FGFR signaling pathways is a known driver in various malignancies.[4][5] Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket of FGFRs, which blocks their kinase activity and inhibits downstream signaling pathways that promote tumor cell growth and survival.[4][6]

The development of robust and reliable bioanalytical methods for the quantification of infigratinib in biological matrices is crucial for supporting pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies throughout the drug development process. This document provides detailed application notes and protocols for the bioanalysis of infigratinib, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the most widely used technique for this purpose.

Infigratinib Signaling Pathway

Infigratinib targets the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Under normal physiological conditions, the binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)-AKT, and Phospholipase C γ (PLC γ) pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8][9] In certain cancers, genetic alterations such as gene fusions, mutations, or amplifications can lead to constitutive activation of FGFR signaling, driving tumorigenesis.[4] Infigratinib acts as an ATP-competitive inhibitor, preventing the autophosphorylation of FGFR and thereby blocking the aberrant downstream signaling, leading to an anti-tumor effect.[4][6]

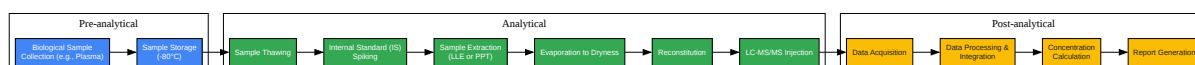


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Infigratinib Inhibition of the FGFR Signaling Pathway.

Bioanalytical Method Workflow

A typical workflow for the bioanalysis of infigratinib in a biological matrix such as plasma involves sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis. The following diagram illustrates the key steps in this process.



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General workflow for infigratinib bioanalysis.

Quantitative Data Summary

The following tables summarize the key parameters from various published LC-MS/MS methods for the quantification of infigratinib in biological matrices.

Table 1: Chromatographic and Mass Spectrometric Conditions

Parameter	Method 1[6] [7]	Method 2[3] [4][10]	Method 3[5]	Method 4[1]	Method 5[9]
Analytical Column	Orosil C18 (150x4.6 mm, 3 µm)	Phenomenex SB-C18 (250x4.6 mm, 5 µm)	Waters ACQUITY UPLC BEH C18 (50x2.1 mm, 1.7 µm)	C18 column	Waters ACQUITY UPLC BEH C18 (50x2.1 mm, 1.7 µm)
Mobile Phase A	-	0.1% Formic Acid in Water	0.1% Formic Acid in Water	-	0.1% Formic Acid in Water
Mobile Phase B	-	Acetonitrile	Acetonitrile	Isocratic mobile phase	Acetonitrile
Composition	-	80:20 (B:A)	Gradient	-	Gradient
Flow Rate	0.8 mL/min	0.9 mL/min	0.3 mL/min	-	0.3 mL/min
Internal Standard (IS)	Dasatinib	Ledipasvir	-	Duvelisib	Derazantinib
Ionization Mode	ESI Positive	ESI Positive	ESI Positive	ESI Positive	ESI Positive
MRM Transition (m/z)	-	-	-	-	599.88 -> 313.10
IS MRM Transition (m/z)	-	-	-	-	468.96 -> 382.00

Table 2: Sample Preparation and Validation Parameters

Parameter	Method 1[6] [7]	Method 2[3] [4][10]	Method 3[5]	Method 4[1]	Method 5[9]
Biological Matrix	Human K2EDTA Plasma	Human K2EDTA Plasma	Human Plasma	Human Liver Microsomes	Rat Plasma
Extraction Method	-	Liquid-Liquid Extraction (LLE)	Liquid-Liquid Extraction (LLE)	-	Protein Precipitation (PPT)
Linearity Range	1–1640 ng/mL	-	0.2–200 ng/mL	5–500 ng/mL	2–600 ng/mL
Correlation (r ²)	0.9997	0.999	-	≥ 0.9998	-
LLOQ	1.0 ng/mL	-	0.2 ng/mL	4.71 ng/mL	2 ng/mL
Mean Recovery	96.36–98.14%	-	69.7–100.8%	-	-
Intra-day Precision (%CV)	-	-	≤ 14.3%	< 7.3%	-
Inter-day Precision (%CV)	-	-	≤ 10.0%	< 7.3%	-
Intra-day Accuracy (%)	-	-	-9.8 to 4.0%	< 7.3%	-
Inter-day Accuracy (%)	-	-	-5.0 to 2.5%	< 7.3%	-

Experimental Protocols

The following are detailed protocols for the bioanalysis of infogratinib based on published methods.

Protocol 1: Infigratinib Analysis in Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies described for the quantification of infigratinib in human plasma.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[10\]](#)

1. Materials and Reagents

- Infigratinib reference standard
- Internal Standard (IS) (e.g., Ledipasvir)
- Human K2EDTA plasma
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Methanol (HPLC grade)
- Ultrapure water
- Extraction solvent (e.g., Methyl tert-butyl ether)

2. Stock and Working Solutions Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of infigratinib and dissolve in 10 mL of methanol.
- IS Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
- Working Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples at various concentrations.

3. Sample Preparation (LLE)

- Pipette 100 μL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
- Add 20 μL of the IS working solution and vortex briefly.
- Add 1 mL of the extraction solvent.
- Vortex for 10 minutes to ensure thorough mixing.
- Centrifuge at 13,000 g for 10 minutes at 4°C.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

- LC System: Waters ACQUITY UPLC I-CLASS system or equivalent.[5]
- Analytical Column: Phenomenex SB-C18 (250 x 4.6 mm, 5 μm) or equivalent.[3][4][10]
- Column Temperature: 40°C.[5]
- Mobile Phase:
 - A: 0.1% v/v formic acid in water
 - B: Acetonitrile
- Gradient/Isocratic: Isocratic with 80% B or a suitable gradient.[3][4][10]
- Flow Rate: 0.9 mL/min.[3][4][10]
- Injection Volume: 3-10 μL .

- Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.[5]
- Ionization: Electrospray Ionization (ESI), Positive mode.
- Detection: Multiple Reaction Monitoring (MRM). Monitor appropriate precursor to product ion transitions for infigratinib and the IS.

Protocol 2: Infigratinib Analysis in Rat Plasma using Protein Precipitation (PPT)

This protocol is based on a validated method for quantifying infigratinib in rat plasma.[9]

1. Materials and Reagents

- Infigratinib reference standard
- Internal Standard (IS) (e.g., Derazantinib)
- Rat plasma
- Acetonitrile (HPLC grade) with 0.1% formic acid
- Methanol (HPLC grade)
- Ultrapure water

2. Stock and Working Solutions Preparation

- Prepare stock and working solutions as described in Protocol 1.

3. Sample Preparation (PPT)

- Pipette 100 μ L of rat plasma sample into a microcentrifuge tube.
- Add 20 μ L of the IS working solution.
- Add 300 μ L of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex for 1 minute.

- Centrifuge at 13,000 g for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

- LC System: UPLC system.
- Analytical Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[9]
- Column Temperature: Ambient.
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: Acetonitrile
- Gradient Elution:
 - 0-0.5 min: 10% B
 - 0.5-1.0 min: 10% to 90% B
 - 1.0-1.4 min: 90% B
 - 1.4-1.5 min: 90% to 10% B
 - 1.5-2.0 min: 10% B (re-equilibration)
- Flow Rate: 0.30 mL/min.[9]
- Injection Volume: 3.0 µL.[9]
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization: ESI, Positive mode.
- MRM Transitions:

- Infigratinib: m/z 599.88 → 313.10
- Derazantinib (IS): m/z 468.96 → 382.00

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of infigratinib in various biological matrices. The choice of sample preparation technique (LLE or PPT) and specific chromatographic conditions may be optimized based on the specific requirements of the study, such as the desired sensitivity and the nature of the biological matrix. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the reliability and integrity of the data generated in support of drug development programs.

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